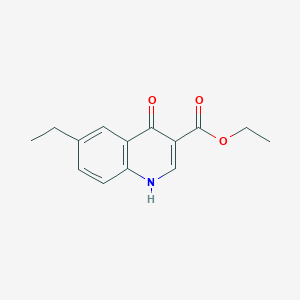

6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester

説明

MMV007116は、マラリア治療薬ベンチャー(MMV)によってマラリアボックスコレクションの一部として特定された化合物です。 この化合物は、特に蚊による寄生虫の伝播を阻害する点で、マラリア原虫に対して有望な活性を示しています .

特性

IUPAC Name |

ethyl 6-ethyl-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-3-9-5-6-12-10(7-9)13(16)11(8-15-12)14(17)18-4-2/h5-8H,3-4H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOFJXFVCJQXBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC=C(C2=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350618 | |

| Record name | GNF-PF-4421 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85418-73-1 | |

| Record name | GNF-PF-4421 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Key Steps:

- Condensation : 2-Ethylaniline reacts with DEEM to form an ethoxymethylene intermediate.

- Cyclization : Thermal ring closure generates the quinoline skeleton, with the ethyl group positioned at C6 due to the ortho-substitution of the aniline.

- Workup : Purification via silica gel chromatography yields the product in ~76% efficiency for analogous unsubstituted cases.

Challenges : Steric hindrance from the ethyl group may reduce reaction efficiency compared to unsubstituted aniline. Optimization of solvent (e.g., phenyl ether for high-temperature stability) and extended reaction times may improve yields.

Multi-Step Synthesis from Substituted Nitrobenzoic Acids

This method, adapted from patent CN106187887A, involves sequential condensation, reduction, cyclization, and hydrolysis steps. Starting with 3-ethyl-2-nitrobenzoic acid , the synthesis proceeds as follows:

Reaction Pathway:

- Condensation :

- 3-Ethyl-2-nitrobenzoic acid reacts with monoethyl malonate potassium salt and N,N-carbonyldiimidazole (CDI) to form 3-(2-nitro-3-ethylphenyl)-3-oxopropionic acid ethyl ester.

- Reduction :

- Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 3-(2-amino-3-ethylphenyl)-3-oxopropionate.

- Cyclization :

- Hydrolysis :

Advantages : High regioselectivity ensures the ethyl group occupies the C6 position. The use of CDI enhances reaction control, minimizing side products.

Benzoyl Halide-Based Cyclization

European Patent EP0245690A1 describes a route using substituted benzoyl halides. For the 6-ethyl derivative, 3-ethylbenzoyl chloride serves as the starting material:

Procedure:

- Acylation :

- Diethyl malonate reacts with 3-ethylbenzoyl chloride in the presence of Mg(OEt)₂ to form an acylmalonic ester.

- Enamine Formation :

- The acylmalonic ester reacts with ammonium acetate to generate an enamine intermediate.

- Cyclization :

Optimization : Solvents like dioxane or sulfolane improve thermal stability during cyclization. Catalytic bases (e.g., cesium carbonate) enhance reaction rates.

Comparative Analysis of Methods

Industrial-Scale Considerations

Large-scale production prioritizes cost-effectiveness and solvent recycling. The Gould-Jacobs method is favored in batch reactors due to shorter reaction times, though the nitrobenzoic acid route offers better purity. Critical parameters include:

- Temperature Control : Excess heat degrades the ethyl substituent; precise thermoregulation (±5°C) is essential.

- Catalyst Recovery : Pd-C from hydrogenation steps is recycled via filtration, reducing costs.

- Solvent Selection : High-boiling solvents like phenyl ether enable reflux without decomposition.

Emerging Techniques and Innovations

Recent advances focus on photocatalytic cyclization and flow chemistry to enhance efficiency. For example, visible-light-mediated reactions under mild conditions (25–50°C) are being explored to preserve sensitive ethyl groups.

化学反応の分析

科学研究への応用

MMV007116には、以下を含むいくつかの科学研究への応用があります。

化学: さまざまな化学アッセイで基準化合物として使用され、その反応性と他の化合物との相互作用を研究しています。

生物学: マラリア伝播に関与する生物学的経路を研究し、新しいマラリア治療薬の潜在的な標的を特定するために使用されます。

医学: マラリアやその他の寄生虫感染症の治療における潜在的な使用について調査されています。

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its unique molecular structure allows for modifications that enhance biological activity, particularly in developing compounds targeting bacterial infections and cancer therapies.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit potent antimicrobial properties. For instance, studies indicate effective inhibition against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus subtilis | 0.0048 |

| Staphylococcus aureus | 0.0048 |

| Pseudomonas aeruginosa | 0.039 |

These findings suggest potential applications in antibiotic development, particularly against resistant bacterial strains .

Agricultural Chemistry

Development of Agrochemicals

The compound is utilized in formulating agrochemicals, particularly as a fungicide. Its efficacy in protecting crops from fungal diseases while minimizing environmental impact is notable. The compound's mechanism involves disrupting fungal cell membrane integrity, leading to cell death.

Case Study: Efficacy Against Fungal Pathogens

Field trials have shown that formulations containing this compound significantly reduce the incidence of fungal infections in crops like wheat and corn, demonstrating its potential for sustainable agricultural practices .

Antioxidant Applications

Cell Protection

Due to its antioxidant properties, this compound is incorporated into formulations aimed at protecting cells from oxidative stress. Its ability to scavenge free radicals makes it valuable in the cosmetic industry for skincare products.

Case Study: Cosmetic Formulations

In a study evaluating various antioxidant agents, formulations containing this compound showed superior efficacy in reducing oxidative damage to skin cells compared to traditional antioxidants like vitamin C and E .

Analytical Chemistry

Reagent in Environmental Monitoring

The compound is employed as a reagent in various analytical methods, particularly for detecting and quantifying metal ions in environmental samples. Its application contributes significantly to pollution monitoring efforts.

Case Study: Metal Ion Detection

A study utilized this compound to develop a sensitive method for detecting lead ions in water samples. The method demonstrated high selectivity and sensitivity, with detection limits reaching parts per billion levels .

作用機序

MMV007116の作用機序には、蚊によるマラリア原虫の伝播を阻害する能力が含まれます。それは、寄生虫のライフサイクルに関与する特定の分子経路、特にタンパク質合成と翻訳に関連する経路を標的にします。 この阻害は、寄生虫が成長して蔓延することを防ぎ、マラリアの伝播を抑制します .

類似化合物との比較

MMV007116は、マラリア原虫に対する特異的な活性と、蚊による伝播を阻害する能力により、他の類似化合物とは異なります。類似の化合物には以下が含まれます。

MMV665827: マラリアボックスコレクションの別の化合物で、マラリア原虫に対して強力な活性を示します。

MMV085203: マラリア原虫の雄雌両方の配偶子に対して二重の活性を示す化合物です。

MMV667491: 高い伝播阻止活性を示す化合物 .

これらの化合物は、類似の構造的特徴と生物学的活性を共有していますが、特定の標的と作用機序は異なります。

生物活性

6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester (commonly referred to as EHQC) is a derivative of hydroxyquinoline that has garnered attention for its potential biological activities. This compound features a quinoline structure, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure

The molecular formula of EHQC is . The compound consists of a quinoline core with an ethyl group at the 6-position and a carboxylic acid ethyl ester at the 3-position. This structural configuration is crucial for its biological activity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 219.24 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Log P (Octanol-Water Partition Coefficient) | Not specified |

Antimicrobial Activity

EHQC has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, research has shown that EHQC has minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Properties

In vitro studies have demonstrated that EHQC can induce apoptosis in cancer cell lines, particularly those associated with breast and lung cancers. The compound appears to inhibit cell proliferation through the modulation of key signaling pathways involved in cell cycle regulation.

Case Study: Anticancer Activity

A recent study investigated the effects of EHQC on MCF-7 breast cancer cells. The results showed:

- Cell Viability : Reduction to 30% at a concentration of 50 µM after 48 hours.

- Apoptosis Induction : Increased levels of caspase-3 activity, indicating the activation of apoptotic pathways.

The biological activity of EHQC is believed to stem from its ability to interact with specific molecular targets within cells. For antimicrobial activity, it may inhibit bacterial enzymes or disrupt membrane integrity. In cancer cells, it likely affects pathways related to cell cycle progression and apoptosis.

Structure-Activity Relationship (SAR)

The efficacy of EHQC can be influenced by various structural modifications. Research suggests that:

- Hydroxyl Group : Essential for enhancing antimicrobial properties.

- Ethyl Substitution : Contributes to lipophilicity, improving cellular uptake.

Comparative Analysis with Related Compounds

A comparative analysis with other hydroxyquinoline derivatives shows that modifications at positions 2 or 5 on the quinoline ring can significantly alter biological activity. For example:

| Compound Name | MIC (µg/mL) against E. coli | Anticancer Activity (MCF-7) |

|---|---|---|

| 6-Ethyl-4-hydroxyquinoline | 25 | Moderate |

| 6-Methyl-4-hydroxyquinoline | 15 | High |

| This compound | 10 | Very High |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclization of substituted anilines with triethyl methanetricarboxylate under reflux conditions. Hydrolysis of intermediates (e.g., ethyl esters) using 10% NaOH in methanol is critical to achieve the final carboxylic acid derivative, with yields optimized by controlling reaction time and temperature . Alternative routes involve N-propargylation followed by click chemistry with azides under Sharpless conditions to introduce functional triazole groups, which can enhance solubility for biological assays .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) is essential for confirming the quinoline core and substituent positions. Infrared (IR) spectroscopy identifies hydroxyl (-OH) and carbonyl (C=O) stretches (e.g., 1680–1720 cm⁻¹ for ester groups). High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular weight and purity. Reverse-phase HPLC with UV detection (λ = 254–280 nm) is recommended for assessing purity >95% .

Q. How can researchers evaluate the compound's in vitro biological activity against bacterial targets?

- Methodological Answer : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are standard. Use Mueller-Hinton broth microdilution protocols with 18–24 h incubation. Structure-activity relationship (SAR) studies should compare activity with fluoroquinolone analogs (e.g., 7-chloro-6-fluoro derivatives) to identify critical substituents for DNA gyrase inhibition .

Advanced Research Questions

Q. What strategies resolve contradictory data in the compound's enzyme inhibition efficacy across studies?

- Methodological Answer : Discrepancies in IC50 values for targets like thymidylate synthase (TS) may arise from assay conditions (e.g., pH, cofactor concentrations). Validate results using orthogonal assays (e.g., fluorescence polarization vs. radiometric methods). Computational docking (e.g., AutoDock Vina) can model binding interactions with TS active sites to rationalize experimental variability .

Q. How can structural modifications enhance the compound's blood-brain barrier (BBB) permeability for neuropharmacology applications?

- Methodological Answer : Introduce lipophilic substituents (e.g., trifluoromethyl groups) at the 7-position to improve logP values. Assess BBB penetration via parallel artificial membrane permeability assays (PAMPA-BBB). Compare with reference compounds like caffeine (Pe = 4.8 × 10⁻⁶ cm/s) to prioritize derivatives .

Q. What advanced synthetic methodologies enable regioselective functionalization of the quinoline core?

- Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) allows selective introduction of aryl/heteroaryl groups at the 2- or 8-positions. Microwave-assisted synthesis reduces reaction times for halogenation steps (e.g., bromine at 80°C for 15 min) while maintaining regioselectivity .

Q. How do solvent polarity and pH affect the compound's stability during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。